4-Pyridinepropanol
Description
Contextualization within Pyridine (B92270) Chemistry Research
Pyridine and its derivatives have long been a cornerstone of heterocyclic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. ias.ac.in 4-Pyridinepropanol holds a distinct position within this class of compounds. The presence of the hydroxyl group on the propyl chain offers a reactive site for esterification, etherification, and other nucleophilic reactions, while the pyridine nitrogen provides a site for quaternization, coordination to metal centers, and hydrogen bonding. lookchem.commdpi.com
This duality makes this compound a valuable precursor in the synthesis of more complex molecules. For instance, it can be a key component in the construction of ligands for metal complexes, influencing their solubility, stability, and catalytic activity. Furthermore, the electronic properties of the pyridine ring can be modulated by substitution, which in turn affects the reactivity of the propanol (B110389) side chain, a principle often exploited in the design of functional molecules. ias.ac.in
Historical Perspectives in Chemical Synthesis
Historically, the synthesis and utility of pyridine derivatives have been a subject of intense study since the initial synthesis of pyridine in 1876. ias.ac.in Early research often focused on the fundamental reactivity of the pyridine ring and the synthesis of simple derivatives. The preparation of this compound itself, while not as historically prominent as some other pyridine compounds, has been documented in the chemical literature as a useful intermediate. For example, older literature describes its use in reactions where the propanol group is converted to a leaving group to facilitate further functionalization. dss.go.th
More contemporary synthetic methods have focused on efficient and selective preparations of this compound and its utilization in more advanced applications. For instance, it has been used as a starting material in the synthesis of monomers for specialty polymers and in the construction of complex organic frameworks. frontiersin.org The evolution of its use reflects the broader trends in organic synthesis, moving from fundamental reactivity studies to the targeted design and creation of molecules with specific functions.
Emerging Research Avenues and Significance
The modern significance of this compound is highlighted by its increasing use in several cutting-edge areas of research. These include:
Materials Science: this compound is employed in the development of novel materials. It has been used to functionalize surfaces, such as silicon, to create monolayers that can then interact with other molecules, a technique important in the fabrication of molecular electronics and sensors. acs.orgacs.org It is also a component in the synthesis of water/ethanol soluble p-type conjugated polymers for use in organic photovoltaics. frontiersin.org
Supramolecular Chemistry: The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a valuable ligand in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. semanticscholar.org These structures have potential applications in gas storage, catalysis, and drug delivery. Recent research has explored its use in modifying polyoxometalates (POMs) to create organic-inorganic hybrid materials with interesting photophysical and DNA binding properties. acs.orgpeeref.com
Medicinal Chemistry: Pyridine derivatives are a well-established scaffold in drug discovery. frontiersin.org While direct therapeutic applications of this compound are not the primary focus, it serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. lookchem.comontosight.ai Its derivatives have been investigated for a range of potential pharmacological activities, including antimicrobial and antioxidant properties. ontosight.ai The esterification of the alcohol group is a common strategy to create prodrugs or to modify the pharmacokinetic properties of a parent compound. ontosight.aiontosight.aiontosight.ai
Catalysis: The pyridine moiety can act as a ligand for transition metal catalysts. rsc.org By incorporating this compound into a ligand structure, researchers can tune the catalyst's properties, such as its solubility and steric environment, to improve its performance in various chemical transformations.
The growing body of research underscores the continued importance of this compound as a versatile and valuable tool in the chemist's arsenal, enabling the development of new technologies and a deeper understanding of fundamental chemical principles.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| Melting Point | 35-39 °C |
| Boiling Point | 289 °C |
| Density | 1.061 g/mL at 25 °C |
| Flash Point | >230 °F (>110 °C) |
| Appearance | Colorless liquid |
| Solubility | Soluble in water |
| CAS Number | 2629-72-3 |
Data compiled from available chemical databases. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZGDBCMQBRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062564 | |
| Record name | 4-Pyridinepropanol | |
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Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2629-72-3 | |
| Record name | 4-Pyridinepropanol | |
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| Record name | 4-Pyridinepropanol | |
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| Record name | 4-Pyridinepropanol | |
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| Record name | 4-Pyridinepropanol | |
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| Record name | 4-Pyridinepropanol | |
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| Record name | 4-Pyridinepropanol | |
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| Record name | 3-(4-pyridyl)propan-1-ol | |
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Synthetic Methodologies for 4 Pyridinepropanol and Its Derivatives
Established Synthetic Routes to 4-Pyridinepropanol
Several well-established methods are utilized for the synthesis of this compound. These routes often involve multi-step processes starting from readily available pyridine (B92270) derivatives.
Hydroboration-Coupling Procedures for Alkylpyridines
A general and efficient method for attaching functionalized alkyl chains to a pyridine nucleus involves a hydroboration-coupling sequence. lookchem.com This procedure can be adapted for the synthesis of this compound. The synthesis involves the hydroboration of an appropriate alkene, such as allyl alcohol or a protected derivative, followed by a cross-coupling reaction with a 4-halopyridine, typically 4-bromopyridine (B75155) hydrochloride. One of the reactants used in a documented synthesis of this compound is 3-(9-bora-bicyclo[3.3.1]non-9-yl)-propan-1-ol, which is formed from the hydroboration of allyl alcohol with 9-borabicyclo[3.3.1]nonane (9-BBN). lookchem.com
This method offers a versatile approach to creating a carbon-carbon bond at the 4-position of the pyridine ring, leading to the desired propanol (B110389) side chain. The choice of borane (B79455) and coupling catalyst is crucial for the success of the reaction.
Reaction of 4-Picoline with Formaldehyde (B43269)
The reaction of 4-picoline with formaldehyde is a known method for the synthesis of 4-pyridineethanol (B1362647). chemicalbook.comchemicalbook.com This reaction proceeds via an aldol-type condensation where the methyl group of 4-picoline is deprotonated by a base, and the resulting carbanion attacks the electrophilic carbon of formaldehyde. While this method directly yields the two-carbon side chain alcohol, it serves as a precursor for further elaboration. The resulting 4-pyridineethanol can be dehydrated to form 4-vinylpyridine. chemicalbook.comchemicalbook.com
While a direct synthesis of this compound from 4-picoline and formaldehyde in a single step is not prominently documented, a potential pathway could involve the reaction of the 4-picoline anion with ethylene (B1197577) oxide. This reaction would add a two-carbon unit with a terminal hydroxyl group, which could then be further manipulated. For instance, a related reaction involves the treatment of nitromethane (B149229) with ethylene oxide to produce a nitro-alcohol. pageplace.de
Alkylation Reactions of Pyridine Derivatives
Alkylation of pyridine derivatives provides another avenue for the synthesis of this compound. A key challenge in this approach is achieving regioselectivity at the 4-position of the pyridine ring. One strategy involves the alkylation of a 4-methylpyridine (B42270) (4-picoline) derivative. For example, 2-methoxy-4-methylpyridine (B11731) has been successfully alkylated with sodium chloroacetate (B1199739) in the presence of sodamide. rsc.org This demonstrates the feasibility of functionalizing the methyl group of a 4-picoline derivative, which is a critical step in building the three-carbon chain of this compound.
A plausible synthetic sequence could involve the alkylation of a protected 4-picoline with a two-carbon electrophile containing a masked or protected hydroxyl group, followed by deprotection and further modifications as needed.
Reductive Hydrolysis of Pyridine Intermediates
The reduction of a carboxylic acid ester derivative of pyridine is a direct and effective method for the synthesis of this compound. Specifically, the reduction of ethyl 3-(4-pyridyl)propanoate using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an inert solvent such as tetrahydrofuran (B95107) (THF) yields this compound. lookchem.com This reaction proceeds under an inert atmosphere and at controlled temperatures, typically from 0 °C to room temperature. lookchem.com
Reaction Scheme for the Reduction of Ethyl 3-(4-pyridyl)propanoate
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Ethyl 3-(4-pyridyl)propanoate | Lithium aluminium tetrahydride | Tetrahydrofuran | 0 - 25 °C, 4h, Inert atmosphere | This compound | Not Specified |
Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic methods focus on the direct and selective functionalization of the pyridine ring to introduce or modify side chains, leading to a variety of derivatives.
Functionalization of the Pyridine Nucleus
The functionalization of the pyridine nucleus is a key strategy for preparing a wide array of this compound derivatives. Starting from this compound itself, the hydroxyl group can be readily converted into other functional groups, or the pyridine nitrogen can be modified.
For instance, ester derivatives of this compound can be synthesized through condensation reactions with various carboxylic acids. Examples include the reaction of this compound with 3,4,5-trimethoxybenzoic acid or 4-nitrobenzoic acid in the presence of a suitable catalyst to form the corresponding esters. ontosight.aiontosight.ai These ester derivatives are often converted to their hydrochloride salts to improve solubility and stability. ontosight.aiontosight.ai
Examples of this compound Derivatives via Esterification
| This compound Reactant | Acid Reactant | Product |
|---|---|---|
| This compound | 3,4,5-Trimethoxybenzoic acid | This compound, 3,4,5-trimethoxybenzoate (B1228286) |
| This compound | 4-Nitrobenzoic acid | This compound, 4-nitrobenzoate (B1230335) |
Furthermore, the hydroxyl group of this compound can be transformed into a leaving group, such as a bromide, to facilitate further nucleophilic substitution reactions. This allows for the attachment of various other moieties to the propyl side chain, expanding the range of accessible derivatives.
Modifications of the Propanol Side Chain
The propanol side chain of this compound is a key site for structural modifications, allowing for the synthesis of a diverse range of derivatives. The terminal hydroxyl group can undergo various chemical transformations. For instance, it can be replaced by other functional groups through nucleophilic substitution reactions.
One common modification is etherification. A classic Williamson etherification, conducted under phase-transfer conditions, has been used to synthesize oxygenated analogues of marine 3-alkylpyridine alkaloids, starting from the isomeric 3-pyridinepropanol (B147451). researchgate.net This demonstrates a viable route for creating new ether-linked derivatives. Another significant modification involves converting the hydroxyl group into a more complex side chain. For example, research into conjugated polymers for organic photovoltaics involved converting this compound into 4-(3-bromopropyl)pyridine (B1338005) by reacting it with hydrobromic acid. chalmers.se This transformation creates a reactive alkyl halide, which can then be used in further coupling reactions.
Additionally, the hydroxyl group can be protected with a labile group, such as a t-butyl group, to allow for selective reactions at other parts of the molecule. google.com These t-butyl ethers can later be cleaved under acidic conditions, regenerating the hydroxyl group for subsequent transformations. google.com
Esterification and Hydrolysis Reactions
Esterification of the hydroxyl group is a primary and extensively studied transformation of this compound. This reaction typically involves the condensation of this compound with a carboxylic acid or its derivative, often in the presence of a suitable catalyst. ontosight.aiontosight.ai The resulting esters can have significantly different properties and applications compared to the parent alcohol.
Several examples highlight the versatility of this reaction:
This compound, 4-nitrobenzoate (ester) is synthesized through an esterification reaction with 4-nitrobenzoic acid. ontosight.ai
This compound, 3,4,5-trimethoxybenzoate (ester) is formed via a condensation reaction with 3,4,5-trimethoxybenzoic acid. ontosight.ai
4PyPMA (4-pyridinylpropyl methacrylate) is synthesized by reacting this compound with methacryloyl chloride in the presence of a base like triethylamine. ucy.ac.cy
These reactions demonstrate the ability to introduce a wide variety of functional groups onto the propanol side chain, tailoring the molecule for specific applications in materials science or pharmaceuticals. ontosight.ai
The reverse reaction, hydrolysis, is equally important. libretexts.org Ester derivatives of this compound can be cleaved back to the parent alcohol and the corresponding carboxylic acid. This reaction is typically catalyzed by an acid or a base. libretexts.org For instance, polymers with pyridinylalkyl side groups, such as poly(pyridinylalkyl methacrylate)s, can undergo partial or total loss of these side chains under alkaline hydrolysis conditions, while they remain stable in acidic conditions. ucy.ac.cy This selective lability is a key feature in designing smart materials or prodrugs that release an active molecule under specific pH conditions.
Formation of Poly(oxyalkylene) Pyridyl Ethers
A significant application of this compound is in the synthesis of poly(oxyalkylene) pyridyl ethers. google.com These macromolecules are created by grafting long polyether chains onto the pyridine derivative. The synthesis is typically achieved by first converting the alcohol into its corresponding alkoxide, followed by polymerization with an alkylene oxide. google.com
A specific patented method describes this process in detail. google.com First, this compound is added dropwise to a dispersion of potassium hydride in mineral oil, forming the potassium alkoxide. google.com The reaction is heated to facilitate the deprotonation. google.com Following this, 1,2-epoxybutane (B156178) is added to the reaction mixture, which is then refluxed. google.com This initiates a ring-opening polymerization of the epoxybutane, growing a poly(oxybutylene) chain from the propanol oxygen of the starting material. google.com The use of a crown ether, such as 18-crown-6, can be employed to enhance the reactivity of the potassium salt. google.com This method allows for the creation of polymers with a defined pyridyl end-group and a long, flexible polyether tail, which are of interest for applications such as fuel additives. google.com
Green Chemistry Approaches in Synthesis
While specific literature on green chemistry applications for the synthesis of this compound itself is limited, the principles of green chemistry are increasingly being applied to the synthesis of related compounds and derivatives. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
One area of progress is the use of advanced catalytic systems. Research into polyoxometalates (POMs), for example, highlights their use in green catalytic processes, such as organic oxidation reactions. researchgate.net Hybrids based on Anderson-type POMs modified with this compound have been synthesized and studied, indicating a move towards more sophisticated and potentially recyclable catalysts in reactions involving this compound. researchgate.netacs.org The development of enzymatic and biocatalytic methods represents another key avenue for green chemistry. The production of hydroxy fatty acids from microalgal biomass using enzymatic conversion is an example of an integrated biorefinery perspective that could inspire similar approaches for producing specialty alcohols like this compound. acs.org
Furthermore, efforts to reduce hazardous side products are crucial. In oligonucleotide synthesis, for instance, acrylonitrile (B1666552) is a problematic byproduct that can be scavenged using nitromethane, preventing unwanted side reactions. researchgate.net Applying similar scavenger strategies in the synthesis and modification of this compound could reduce impurities and waste streams.
Stereoselective Synthesis and Chiral Induction
The synthesis of chiral molecules with high stereoselectivity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. When incorporating this compound or its derivatives into more complex, biologically active molecules, controlling the stereochemistry is often critical.
Methodologies for achieving stereoselectivity can be broadly applied to syntheses involving pyridine derivatives. Diastereoselective reactions, for example, can be guided by using a chiral auxiliary on one of the reactants. acs.org Research into asymmetric Diels-Alder reactions using 2H-azirines as dienophiles has shown that an enantiopure azirine bearing a chiral auxiliary can produce substituted tetrahydropyridines with high yield and stereoselectivity under the influence of a Lewis acid. acs.org
Another powerful strategy involves the addition of organometallic reagents to chiral starting materials. The use of enantiopure aldehydes, such as Garner's aldehyde, as a key intermediate allows for the stereocontrolled addition of organolithium compounds, setting a defined stereocenter. acs.org Furthermore, palladium-catalyzed asymmetric allylic substitutions represent a common method for creating chiral centers, often starting from meso compounds or involving prochiral electrophiles. uiowa.edu These established principles of chiral induction are applicable to synthetic routes that utilize the this compound scaffold to build complex, stereochemically defined target molecules.
Scale-up Considerations in Industrial Production
Transitioning a synthetic route from a laboratory setting to industrial-scale production presents significant challenges, including ensuring reproducibility, safety, cost-effectiveness, and high purity. researchgate.net For this compound and its derivatives, these considerations are paramount for commercial viability.
The development of practical manufacturing processes for pyridine-containing active pharmaceutical ingredients often requires significant process research and development to overcome these hurdles. For example, the convergent kilo-scale synthesis of a renin inhibitor highlighted the challenges and solutions for large-scale production of complex pyridine derivatives. uiowa.edu Optimization of reaction conditions, solvent selection, and purification methods are critical steps in ensuring that the synthesis is robust, scalable, and economically feasible. dss.go.th
Research on Chemical Reactivity and Transformation of 4 Pyridinepropanol
Role as a Chemical Building Block in Complex Molecular Architectures
The distinct functionalities of 4-Pyridinepropanol make it an ideal building block for the construction of sophisticated supramolecular structures and advanced materials. Its ability to act as a ligand, a structural axle, or a functional precursor is central to its utility in creating complex molecular architectures.
This compound serves as a crucial component in the synthesis of mechanically interlocked molecular architectures, such as rotaxanes. In this context, it is utilized to construct the linear "axle" component of the rotaxane. lookchem.comscbt.com A typical synthesis involves using this compound to create a long-chain molecule that is then threaded through a macrocyclic "wheel," such as dibenzo-24-crown-8. lookchem.comchemicalbook.com The terminal hydroxyl group of the propanol (B110389) moiety can be reacted further to attach bulky "stoppers," often containing perfluoroalkyl chains, which prevent the wheel from dethreading. lookchem.comlookchem.com This application is fundamental to the development of molecular machines, which have potential uses in nanotechnology and molecular electronics. lookchem.com
The pyridine (B92270) nitrogen of this compound provides a coordination site for integrating organic functionalities into inorganic polyoxometalate (POM) clusters. This leads to the formation of organic-inorganic hybrid materials that combine the properties of both components, such as the redox activity and structural diversity of POMs and the functional versatility of the organic ligand. researchgate.netnih.gov Research has demonstrated the modification of well-known POM structures, like Keggin and Anderson-type clusters, with this compound. researchgate.netresearchgate.net These hybrid materials are synthesized by reacting the POM with the pyridine ligand, leading to materials with tailored photophysical and chemical properties. acs.org Such POM-based hybrids are investigated for applications in catalysis, materials science, and medicine. researchgate.net
The pyridine ring in this compound acts as a monodentate or bridging ligand, readily coordinating to a variety of metal centers through its nitrogen atom to form stable metal complexes. rsc.org While specific studies on this compound are emerging, extensive research on its isomer, 2-pyridinepropanol (B1197344), provides strong evidence for its coordinating behavior. For instance, complexes with transition metals such as cobalt(II), nickel(II), and copper(II) have been synthesized and characterized. tandfonline.com In these complexes, the metal ions are coordinated by the pyridine nitrogen and other ligands, resulting in defined geometries like octahedral for Co(II) and Ni(II), and square-pyramidal for dinuclear Cu(II) complexes. tandfonline.com The propanol group can also participate in coordination or intermolecular hydrogen bonding, further stabilizing the crystal structure.
Table 1: Examples of Metal Coordination with Pyridine-Propanol Ligands
| Metal Center | Other Ligands | Ligand Isomer | Resulting Geometry | Reference |
| Cobalt(II) | Diclofenac | 2-Pyridineethanol | Octahedral | tandfonline.com |
| Nickel(II) | Diclofenac | 2-Pyridineethanol | Octahedral | tandfonline.com |
| Copper(II) | Diclofenac | 2-Pyridinepropanol | Dinuclear, Square-Pyramidal | tandfonline.com |
| Silver(I) | Saccharin | 2-Pyridinepropanol | - | scielo.org.co |
| Palladium(II) | Pincer Ligands | 4-Pyridine (on polymer) | - | rsc.org |
Integration into Polyoxometalate-Based Hybrid Materials
Functional Group Interconversions of the Propanol Moiety
The terminal hydroxyl group of this compound is amenable to a wide range of standard organic transformations, allowing for its conversion into other important functional groups. These interconversions are critical for elaborating the molecule's structure for specific applications. For example, the alcohol can be oxidized to form 3-(pyridin-4-yl)propionic acid or subjected to esterification with carboxylic acids, such as in the Steglich esterification, to yield esters. lookchem.comrsc.orgontosight.ai The hydroxyl group can also be converted into a good leaving group, such as a halide. Reaction with hydrobromic acid (HBr) produces 4-(3-bromopropyl)pyridine (B1338005), while other reagents can yield the corresponding chloro-derivative. lookchem.comfrontiersin.org Furthermore, the alcohol can be protected, for instance, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl), to allow for selective reactions at the pyridine ring. mit.edu
Table 2: Selected Functional Group Interconversions of this compound
| Reagent(s) | Resulting Functional Group | Product Name | Reference |
| Oxidizing Agent | Carboxylic Acid | 3-(Pyridin-4-yl)propionic acid | lookchem.com |
| Carboxylic Acid (e.g., 3,4,5-trimethoxybenzoic acid) | Ester | This compound, 3,4,5-trimethoxybenzoate (B1228286) | ontosight.ai |
| Hydrobromic Acid (HBr) | Alkyl Bromide | 4-(3-Bromopropyl)pyridine | frontiersin.org |
| Chlorinating Agent | Alkyl Chloride | 3-(4-Pyridyl)-1-chloropropane | lookchem.com |
| tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444) | Silyl Ether | (3-(Pyridin-4-yl)propoxy)(tert-butyl)dimethylsilane | mit.edu |
Electrophilic and Nucleophilic Reactions of the Pyridine Ring
The pyridine ring of this compound exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to react with electrophiles. A common reaction is quaternization, where an alkyl halide, such as methyl bromide, reacts with the nitrogen to form a pyridinium (B92312) salt, for example, 4-(3-hydroxypropyl)-1-methylpyridinium bromide. lookchem.com This quaternization significantly increases the reactivity of the pyridine ring toward nucleophiles. google.comgoogle.com
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially when a good leaving group is present or when the ring is activated by N-oxide or pyridinium salt formation. google.comgoogle.com While this compound itself does not have a leaving group at the ring positions, its derivatives can be designed for such reactions. For example, a 4-halopyridine derivative can undergo nucleophilic aromatic substitution under harsh conditions or more readily after quaternization. google.com
Polymerization and Material Science Applications
This compound is a valuable precursor for creating functional monomers used in the synthesis of advanced polymers and materials. Its bifunctionality allows it to be incorporated into polymer backbones or as a pendant side group, imparting specific properties such as self-assembly, conductivity, or stimuli-responsiveness.
One significant application is in the synthesis of functional poly(isocyanide)s. rsc.org Here, this compound is first converted into a pyridine-functionalized isocyanide monomer. This monomer is then copolymerized with a chiral monomer to produce helical polymers. The pyridine units on the side chains of these helical backbones can coordinate with metal complexes, enabling the construction of complex, three-dimensional supramolecular brush copolymers. rsc.org
In another application, this compound acts as an initiator for the ring-opening polymerization of alkylene oxides, such as 1,2-epoxybutane (B156178). google.com This process yields poly(oxyalkylene) pyridyl ethers, which have been investigated as fuel additives to control engine deposits. google.com
Furthermore, the compound is used to create monomers for conjugated polymers. It can be converted to 4-(3-bromopropyl)pyridine, which is then used to synthesize quinoxaline-based monomers. These monomers are subsequently polymerized via Stille coupling to produce p-type conjugated polymers with pyridine side groups, which are designed for use in organic photovoltaic devices. frontiersin.org The pyridine unit allows for the polymer's solubility to be switched by protonation, facilitating processing with "green" solvents. frontiersin.org Other polymerization strategies include the esterification of the alcohol to form a methacrylate (B99206) monomer (4PyPMA), suitable for various polymerization techniques. ucy.ac.cy Beyond polymerization, this compound can be directly grafted onto surfaces, such as silicon, to form self-assembled monolayers for applications in molecular electronics. researchgate.net
Biological and Pharmacological Research of 4 Pyridinepropanol and Its Analogues
Investigation of Antimicrobial Activities
Research has indicated that 4-Pyridinepropanol and its analogues possess noteworthy antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal pathogens. ontosight.ai
Antibacterial Efficacy and Spectrum of Activity (e.g., against Staphylococcus aureus, Escherichia coli)
Derivatives of pyridine (B92270), including those related to this compound, have shown significant antibacterial action. Studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain pyridine derivatives have demonstrated the ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial effects of these compounds are often attributed to their chemical structure, which can interact with and disrupt microbial cell walls.
In one study, novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine were synthesized and evaluated for their antibacterial properties. Two of these compounds showed a notable inhibitory effect against Escherichia coli and Staphylococcus aureus. mdpi.com Another study involving 2-pyridinepropanol (B1197344) derivatives also reported significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For some pyridine derivatives, MIC values have been determined against various pathogens, indicating their potential as antibacterial agents. nih.gov
Table 1: Antibacterial Efficacy of Selected Pyridine Derivatives
| Compound/Derivative | Bacterium | Efficacy | Reference |
|---|---|---|---|
| 2-Pyridinepropanol Derivative | Staphylococcus aureus | Moderate (MIC: 32 µg/mL) | |
| 2-Pyridinepropanol Derivative | Escherichia coli | Moderate (MIC: 64 µg/mL) | |
| Quaternary Ammonium Derivative of 4-pyrrolidino pyridine | Escherichia coli | Good Inhibitory Effect | mdpi.com |
| Quaternary Ammonium Derivative of 4-pyrrolidino pyridine | Staphylococcus aureus | Good Inhibitory Effect | mdpi.com |
Antifungal Properties and Mechanisms
In addition to antibacterial activity, this compound and its analogues have been investigated for their antifungal properties. ontosight.ai Research has shown that certain pyridine derivatives exhibit activity against various fungal strains. nih.gov For example, some synthesized pyridine derivatives were found to be moderately active against nontuberculous mycobacteria and various fungi. nih.gov
The antifungal potential of these compounds is an active area of research. For instance, aminothiazoles derived from 3- and this compound were synthesized and evaluated for their activity against Histoplasma capsulatum and Cryptococcus neoformans, two significant fungal pathogens. nih.gov The mechanisms behind their antifungal action are thought to involve the disruption of fungal cell membranes or interference with essential fungal biochemical pathways. nih.gov
Antioxidant Properties and Reactive Oxygen Species Scavenging
This compound and its derivatives have been reported to exhibit antioxidant activity, suggesting they could play a role in mitigating oxidative stress-related conditions. ontosight.ai Antioxidants are crucial for neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can damage cells.
Studies have shown that certain pyridine and pyrimidine (B1678525) analogues can act as effective peroxyl radical trapping antioxidants. nih.gov The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govpensoft.net Some synthesized derivatives have demonstrated significant DPPH radical scavenging activity, in some cases even higher than standard antioxidants like ascorbic acid. nih.gov The antioxidant potential of these compounds is believed to be linked to their molecular structure, which can donate hydrogen atoms to neutralize free radicals. nih.govnih.gov
Explorations in Neurological Disorders Research
The structural similarities of this compound to other biologically active compounds have led to its exploration in the context of neurological disorders. ontosight.ai Research in this area is multifaceted, examining interactions with neurotransmitter systems and potential therapeutic applications.
Interactions with Neurotransmitter Systems
Pyridine derivatives have been investigated for their potential to modulate neurotransmitter systems. For instance, some derivatives are being explored as positive allosteric modulators of metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4), which is involved in glutamatergic signaling. google.com Imbalances in this system are associated with various neurological and psychiatric diseases. google.com Furthermore, research has been conducted on the role of certain pyridine-containing compounds as histamine (B1213489) H3 receptor agonists, which can modulate the release of histamine and other neurotransmitters in the brain. acs.org Derivatives of 4-aminopyridine, a related compound, have been shown to block potassium channels, which can restore conduction in demyelinated nerve fibers, a mechanism relevant to conditions like spinal cord injury. nih.gov
Potential Therapeutic Modalities
The exploration of this compound analogues in neurological disorders extends to their potential as therapeutic agents. Compounds with similar structures have been studied for their potential use in treating a range of conditions, including cardiovascular diseases, cancer, and neurological disorders. ontosight.ai For example, derivatives of (S)-2-(pyridin-2-yl)propan-1-ol have been investigated for their potential in treating neuropathic pain and as antidepressants. The therapeutic potential of these compounds often stems from their ability to interact with specific biological targets, such as enzymes and receptors, within the central nervous system.
Anti-Cancer Research and Cytotoxicity Studies
The investigation into this compound analogues as potential anti-cancer agents has yielded promising results, with numerous derivatives demonstrating significant cytotoxic effects against various cancer cell lines. Research has spanned from initial in vitro screenings to more detailed mechanistic studies.
In Vitro and In Vivo Anticancer Evaluation
In vitro studies have been crucial in identifying the anti-cancer potential of this compound derivatives. A variety of analogues have demonstrated cytotoxicity across a range of human tumor cell lines. For instance, 4-pyridinium-1,4-dihydropyridines (4-Py-1,4-DHP) were evaluated for their cytotoxic properties on human fibrosarcoma (HT-1080) and mouse hepatoma (MH-22A) cell lines. nih.gov Similarly, pyridine-carbonitrile analogues have been screened for their anti-proliferative activity against breast cancer cell lines MCF-7 and MDA-MB 231. rsc.org
One particularly potent analogue, compound 3d, a pyridine-3-carbonitrile (B1148548) derivative, exhibited IC₅₀ values of 4.55 µM against MCF-7 and 9.87 µM against MDA-MB 231 cell lines. rsc.org Other research into derivatives of isothiazolo[5,4-b]pyridine (B1251151) found that compounds with a 2-hydroxypropylene spacer displayed a broad spectrum of anti-cancer activity at the GI₅₀ level of approximately 20 mM/L. nih.gov Furthermore, studies on pyridine-ureas identified compounds 8b and 8e as effective anti-proliferative agents against a panel of 60 human cancer cell lines, with mean growth inhibitions of 43% and 49%, respectively. nih.gov Compound 8e showed potent inhibitory effects on leukemia (K-562, MOLT-4, RPMI-8226), non-small cell lung cancer (NCI-H522), colon cancer (HCT-116), prostate cancer (PC-3), and breast cancer (T-47D) cell lines. nih.gov
Some studies have progressed to in vivo models. For example, the anti-cancer effect of compound 1c, a nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridinylpyridine derivative, was evaluated in a sarcoma S-180 mouse model, indicating that these classes of compounds are potent anti-cancer agents. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Analogues
| Compound/Analogue Class | Cell Line(s) | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Pyridine-3-carbonitrile (Compound 3d) | MCF-7 (Breast) | IC₅₀ | 4.55 ± 0.88 µM | rsc.org |
| Pyridine-3-carbonitrile (Compound 3d) | MDA-MB 231 (Breast) | IC₅₀ | 9.87 ± 0.89 µM | rsc.org |
| Pyridine-urea (Compound 8b) | NCI-60 Panel | Mean GI% | 43% | nih.gov |
| Pyridine-urea (Compound 8e) | NCI-60 Panel | Mean GI% | 49% | nih.gov |
| Isothiazolo[5,4-b]pyridine derivative | Various | GI₅₀ | ~20 mM/L | nih.gov |
| nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridinylpyridine (Compound 1c) | HCT-116, U-87 MG, MCF-7 | IC₅₀ | Data not specified | nih.gov |
Mechanistic Pathways of Apoptosis or Cell Cycle Modulation
Understanding the mechanism through which these compounds exert their cytotoxic effects is critical for their development as therapeutic agents. Several studies have indicated that analogues of this compound can induce programmed cell death, or apoptosis, and interfere with the normal cell cycle of cancer cells.
For example, synthetic analogues of 3-alkylpyridine alkaloids, which share a core pyridine structure, were found to induce apoptosis in leukemia cell lines THP-1 and K562. researchgate.net The investigation into the mechanism of action revealed that the apoptotic pathway activated by these compounds is p53-independent. researchgate.netresearchgate.net This is significant as many cancers have mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.
Further mechanistic studies on a potent pyridine-3-carbonitrile analogue, compound 3d, showed that it stimulated apoptosis and caused cell cycle arrest at the S phase in MCF-7 breast cancer cells. rsc.org This compound was also capable of accumulating cells in the pre-G1 phase and activating caspase-3, a key executioner enzyme in the apoptotic cascade. rsc.orgnih.gov The activation of caspases is a hallmark of apoptosis, leading to the systematic dismantling of the cell. nih.gov Similarly, other research has confirmed that certain 3-alkyl pyridine alkaloid analogues induce apoptosis, as assessed by the TUNEL assay, making them a promising class of cytotoxic substances. researchgate.netresearchgate.net
Antileishmanial Activity Studies
In addition to their anti-cancer properties, derivatives of this compound have been investigated for their potential to treat leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. acs.org
Synthetic analogues of 3-alkylpyridine alkaloids, prepared from the related 3-pyridinepropanol (B147451), have demonstrated significant leishmanicidal activity. researchgate.net In one study, five out of twelve tested compounds exhibited strong activity against the promastigote forms of Leishmania amazonensis and L. braziliensis, with IC₅₀ values below 10 μM. researchgate.net
A separate study focused on a series of 2- and 4-pyridinylimines and pyridinylhydrazones. researchgate.net Compound 2a from this series was particularly effective against both promastigotes (IC₅₀ = 3.38 µM) and amastigotes (IC₅₀ = 18.96 µM) of L. amazonensis. researchgate.net While it showed some toxicity to host cells (murine peritoneal macrophages, CC₅₀ = 54.35 µM), it was 2.8 times more destructive to the intracellular amastigotes, indicating a degree of selectivity. researchgate.net Another research effort synthesized three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, which were tested against L. amazonensis promastigotes. nih.gov The results were highly promising, with 3'-diethylaminomethyl-substituted compounds showing the highest activity, with IC₅₀ values as low as 0.12 µM. nih.gov
Table 2: Antileishmanial Activity of Pyridine Analogues
| Compound/Analogue Class | Leishmania Species | Form | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|---|
| Pyridinylhydrazone (Compound 2a) | L. amazonensis | Promastigote | IC₅₀ | 3.38 µM | researchgate.net |
| Pyridinylhydrazone (Compound 2a) | L. amazonensis | Amastigote | IC₅₀ | 18.96 µM | researchgate.net |
| 4-anilino-1H-pyrazolo[3,4-b]pyridine (Compound 21) | L. amazonensis | Promastigote | IC₅₀ | 0.39 µM | nih.gov |
| 4-anilino-1H-pyrazolo[3,4-b]pyridine (Compound 22) | L. amazonensis | Promastigote | IC₅₀ | 0.12 µM | nih.gov |
| Oxygenated 3-alkylpyridine analogues (5 compounds) | L. amazonensis & L. braziliensis | Promastigote | IC₅₀ | < 10 µM | researchgate.net |
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.govunibo.it Such studies are essential for optimizing lead compounds to enhance efficacy and selectivity. rsc.orgacs.org
Impact of Substituent Modifications on Biological Efficacy
Research on this compound analogues has demonstrated that specific modifications to the core structure can significantly influence their biological effects. For example, in the study of 3-alkylpyridine alkaloid analogues, the length of the alkyl chain attached to the pyridine ring was found to be a critical determinant of cytotoxicity. researchgate.netresearchgate.net Specifically, compounds with an alkyl chain of ten carbon atoms were the most active against RKO-AS-45-1 (colon carcinoma) and HeLa (uterine carcinoma) cell lines. researchgate.netresearchgate.net
The nature of substituents also plays a key role. An analysis of indole-containing derivatives showed that the presence of electron-donating groups on the indole (B1671886) ring resulted in significantly higher anti-tumor activity compared to electron-withdrawing groups. nih.govrsc.org Furthermore, a broader analysis of pyridine derivatives indicated that the presence and position of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance antiproliferative activity, whereas the addition of bulky groups or halogens tends to decrease it. nih.gov In the context of antileishmanial pyrazolopyridine derivatives, QSAR equations revealed that hydrophobic and steric parameters were the most significant contributors to biological activity. nih.gov
Rational Design of Biologically Active Analogues
The insights gained from SAR studies are directly applied to the rational design of new, more potent, and selective analogues. rsc.orgacs.org By understanding which chemical features are responsible for a desired biological effect, chemists can purposefully synthesize novel compounds with improved therapeutic potential. rsc.orguni-muenchen.de
For example, based on SAR data, new leads for antileishmanial compounds have been proposed. researchgate.net The knowledge that hydrophobicity and steric factors are crucial for the activity of pyrazolopyridine derivatives allows for the targeted synthesis of new molecules with optimized parameters. nih.gov In another instance, analogues of a fungistatic agent were synthesized with the specific goals of improving potency and enhancing water solubility by modifying key structural elements. nih.gov This rational approach to drug design is a cornerstone of modern medicinal chemistry, enabling the development of compounds with finely tuned biological and pharmacological profiles. rsc.orgmit.edu The synthesis of various pyridine-based small molecules as potent anticancer agents targeting specific enzymes or cellular pathways is an active area of research driven by these principles. nih.gov
Influence on Glucose Metabolism and Related Pathways
The direct influence of this compound on glucose metabolism is an area of growing interest, suggested by the known roles of related pyridine compounds in metabolic pathways. Pyridine nucleotides, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphorylated and reduced forms (NADP, NADH, NADPH), are fundamental regulators in the catabolism of glucose, specifically in the generation of triose phosphates and pyruvate (B1213749). lookchem.comnih.gov The structural similarity of this compound to these endogenous molecules suggests potential interactions with the enzymes governing these pathways.
While direct studies on this compound are limited, research on its isomer, 2-Pyridinepropanol, indicates that it influences glucose metabolism through interactions with metabolic enzymes. This suggests that positional isomers of pyridinepropanol have the potential to engage with biological pathways related to glucose.
A significant, albeit indirect, link has been established through the use of this compound in the synthesis of inhibitors for enzymes critical to glucose regulation. One such enzyme is Glycogen (B147801) Synthase Kinase 3 (GSK-3), which is implicated in hormonal control of regulatory proteins and has been linked to diabetes. google.comgoogle.com Inhibition of GSK-3 can lead to an increase in glycogen synthesis and glucose uptake. google.com Notably, this compound has been utilized as a reactant in the synthesis of furazanyl-triazole derivatives that are being investigated for the treatment of diseases, including type 2 diabetes. google.com
Furthermore, research into polyoxometalate (POM)-based hybrids, which have shown potential in various medicinal applications, has included the modification of these structures with this compound. researchgate.net Some of these research avenues explore compounds like metformin, a primary anti-diabetic drug, for its effects on glucose homeostasis, drawing a thematic parallel to the potential applications of novel pyridinepropanol derivatives. researchgate.net
The following table summarizes the key proteins and pathways related to glucose metabolism that are influenced by compounds structurally or synthetically related to this compound.
| Target/Pathway | Relation to this compound Analogue/Derivative | Potential Effect on Glucose Metabolism | Reference |
| Glycogen Synthase Kinase 3 (GSK-3) | This compound used in the synthesis of GSK-3 inhibitors (furazanyl-triazole derivatives). | Inhibition may increase glycogen synthesis and glucose uptake. | google.comgoogle.com |
| Metabolic Enzymes | The isomer 2-Pyridinepropanol interacts with enzymes in metabolic pathways. | Potential modulation of glucose processing pathways. | |
| Pyridine Nucleotide-Dependent Pathways | Structural similarity to NAD precursors. | Potential to influence reactions in glycolysis and pyruvate formation. | lookchem.comnih.gov |
Preclinical Drug Discovery and Development Initiatives
This compound and its analogues are versatile building blocks in medicinal chemistry, leading to their inclusion in numerous preclinical drug discovery and development initiatives across a range of therapeutic areas. lookchem.com These initiatives often involve the synthesis of novel derivatives and their subsequent evaluation for biological activity.
One prominent area of research is in the development of novel anti-infective agents. For instance, this compound has been used as a starting material for the synthesis of aminothiazole analogues. nih.gov These compounds were designed and evaluated for their antifungal activity against pathogenic fungi like Histoplasma capsulatum and Cryptococcus neoformans. nih.gov In these studies, this compound is first oxidized to form the corresponding aldehyde, which then undergoes further reactions to produce the final aminothiazole compounds for screening. nih.gov
In the field of neuropharmacology, 3-pyridin-4-yl-propanol (an alternative name for this compound) was instrumental in the synthesis of potent and selective histamine H3 receptor agonists. acs.org The process involved converting the alcohol group into an aldehyde and subsequently constructing an imidazole (B134444) ring to produce the target compounds. acs.org
Furthermore, analogues of this compound have been explored for their potential in treating inflammation and metabolic disorders. The isomer 3-Pyridinepropanol has been incorporated into ester-based compounds designed to possess antioxidant, anti-inflammatory, and plasma lipid-lowering effects. researchgate.netnih.gov Preclinical evaluation in rat models demonstrated that these compounds could significantly reduce total cholesterol and triglycerides. nih.gov
The versatility of pyridinepropanol isomers is also evident in the synthesis of marine alkaloid analogues. 3-Pyridinepropanol has been used in the synthesis of 3-alkylpyridine analogues evaluated for their antiplasmodial activity against P. falciparum. acs.org Similarly, derivatives of marine alkaloids synthesized using 3-pyridinepropanol have been advanced to preclinical studies for their anti-tumor properties. rsc.org
The table below details several preclinical initiatives involving this compound and its analogues, highlighting the compound synthesized and its targeted therapeutic application.
| Starting Material | Synthesized Compound Class | Therapeutic Target/Application | Key Findings | Reference |
| This compound | Aminothiazole Analogues | Antifungal (Histoplasma capsulatum, Cryptococcus neoformans) | Synthesis of novel analogues for structure-activity relationship studies. | nih.gov |
| 3-Pyridin-4-yl-propanol | N-Substituted Piperidinyl Alkyl Imidazoles | Histamine H3 Receptor Agonist | Successful synthesis of potent and selective agonists. | acs.org |
| 3-Pyridinepropanol | Ester derivatives of NSAIDs and other acids | Anti-inflammatory, Hypolipidemic | Compounds showed significant reduction of plasma lipids in animal models. | researchgate.netnih.gov |
| 3-Pyridinepropanol | 3-Alkylpyridine Marine Alkaloid Analogues | Antiplasmodial (P. falciparum) | Moderately active compounds identified, with potential for optimization. | acs.org |
| This compound | Furazanyl-triazole derivatives | GSK-3 Inhibition (potential for diabetes treatment) | Used in the synthesis of a compound for biological evaluation. | google.com |
Advanced Applications and Future Research Directions
Development of Novel Therapeutic Agents
The scaffold of 4-Pyridinepropanol is of significant interest in medicinal chemistry and pharmacology due to its potential to be elaborated into a variety of biologically active molecules. ontosight.aiontosight.ai The presence of both a hydrogen bond-donating hydroxyl group and a hydrogen bond-accepting pyridine (B92270) nitrogen atom allows for diverse interactions with biological targets. lookchem.com
Researchers have investigated derivatives of this compound for several therapeutic applications:
Antimicrobial and Antioxidant Properties: Studies have indicated that this compound and its derivatives possess antimicrobial activity against certain bacteria and fungi. ontosight.ai Additionally, antioxidant properties have been reported, suggesting potential applications in mitigating diseases associated with oxidative stress. ontosight.ai
Antinociceptive Agents: The 4-pyridyl structural motif is a key component in analogues of potent analgesics. For instance, replacing the phenyl group in meperidine and ketobemidone with a pyridyl ring has yielded compounds with significant antinociceptive activity. nih.gov The position of the nitrogen atom in the pyridine ring is a critical determinant of the compound's potency. nih.gov
Ester and Amide Derivatives: Esterification and amidation of the propanol (B110389) side chain have been employed to create novel compounds with enhanced pharmacological profiles. For example, ester derivatives of this compound with molecules like 3,4,5-trimethoxybenzoic acid or 4-nitrobenzoic acid are synthesized and studied for their potential biological activities, with the ester linkage acting as a potential prodrug moiety to improve bioavailability. ontosight.aiontosight.ai Similarly, amide derivatives of related structures have been synthesized and shown to exhibit anti-inflammatory effects. ajol.infoajol.info
NADPH Oxidase Inhibition: Derivatives of this compound have been disclosed in patent literature as potential inhibitors of NADPH oxidase, suggesting applications in treating diseases associated with this enzyme, including those involving inflammation and free radicals. lookchem.com
Table 1: Investigated Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Derivative Type | Research Finding | Reference(s) |
|---|---|---|---|
| Infectious Diseases | General Derivatives | Exhibits activity against certain bacteria and fungi. | ontosight.ai |
| Pain Management | 4-Pyridyl Analogues of Meperidine | Replacement of phenyl with a pyridyl group yields active antinociceptive agents. | nih.gov |
| Inflammatory Diseases | Ester and Amide Derivatives | Some derivatives show anti-inflammatory and antioxidant properties. | ontosight.aiajol.infoajol.info |
| Oxidative Stress | NADPH Oxidase Inhibitors | Patented derivatives show potential for treating diseases linked to NADPH oxidase. | lookchem.com |
Materials Science Innovations based on Pyridinepropanol Scaffolds
The functional groups of this compound make it a useful monomer and modifying agent in the synthesis of advanced materials with tailored properties. lookchem.com
Conjugated Polymers: this compound is a key starting material in the synthesis of monomers for p-type conjugated polymers. frontiersin.orgchalmers.se These polymers, which are soluble in water and ethanol, are being developed for use in organic photovoltaics (OPVs). frontiersin.orgchalmers.se The pyridine side groups are introduced to tune the electronic properties and solubility of the final polymer, which can lead to enhanced power conversion efficiencies in solar cell devices. frontiersin.org
Polymer Coatings and Dispersions: The compound has been used in the creation of functional polymer coatings. For instance, it is listed as a potential component for creating pigment dispersions, where it can be incorporated into polymers to improve the stability and performance of inks and other compositions. google.com Research has also explored grafting this compound onto silicon surfaces using photochemical methods to alter the surface properties of the semiconductor. researchgate.netresearchgate.net
Hybrid Materials: this compound has been used to modify and create hybrid materials, such as those based on polyoxometalates (POMs). researchgate.netresearchgate.net These organic-inorganic hybrid structures can exhibit interesting photophysical properties and have potential applications in catalysis and materials science. researchgate.net
Table 2: Applications of this compound in Materials Science
| Material Type | Specific Application | Role of this compound | Reference(s) |
|---|---|---|---|
| Conjugated Polymers | Organic Photovoltaics (OPVs) | Precursor to a monomer for synthesizing water/ethanol soluble p-type polymers. | frontiersin.orgchalmers.se |
| Polymer Dispersions | Inks and Coatings | Component in polymers used as dispersing agents for pigments. | google.com |
| Surface Modification | Semiconductor Functionalization | Grafted onto silicon surfaces to alter surface chemistry and electronic properties. | researchgate.net |
| Hybrid Materials | Polyoxometalate (POM) Hybrids | Organic modifier to create novel POM-based materials with unique properties. | researchgate.netresearchgate.net |
Catalytic Applications in Organic Transformations
The pyridine nitrogen in this compound can act as a ligand, coordinating to metal centers and influencing the outcome of catalytic reactions.
Ligand in Transition Metal Catalysis: this compound has been explored as a ligand in transition metal-catalyzed reactions. For example, it has been used in ruthenium-catalyzed hydroesterification of polybutadiene, although its strong chelation to the metal catalyst was found to sometimes hinder the reaction compared to other heteroaromatic alcohols. rsc.org
Precursor for Catalytic Complexes: The compound is utilized in coordination chemistry to synthesize metal complexes with potential catalytic activity. researchgate.net For example, cobalt(II) complexes incorporating 2-pyridinepropanol (B1197344) (a positional isomer) have been synthesized and characterized, suggesting that similar complexes with this compound could be explored for catalytic applications in organic synthesis. researchgate.net
Bio-sensing and Diagnostic Implementations
While direct applications of this compound in biosensors are not extensively documented, its structural motifs are relevant to the field. Pyridine derivatives are widely used in the construction of electrochemical sensors and as mediators to facilitate electron transfer between enzymes and electrode surfaces. tesisenred.net The ability of the pyridine group to coordinate with metals and the hydroxyl group to be functionalized provides a platform for designing molecules that can be integrated into diagnostic devices. For example, osmium complexes with pyridine-based ligands are designed as redox mediators in glucose sensors. tesisenred.net This suggests that this compound could serve as a foundational structure for developing new mediators or functionalized surfaces for biosensing applications.
Computational Drug Design and Virtual Screening
The advancement of computational chemistry has enabled the in-silico evaluation of molecules for their therapeutic potential, a process where this compound derivatives are relevant candidates. auctoresonline.org
Molecular Docking Studies: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. dergipark.org.trbartin.edu.tr Derivatives of pyridine-containing scaffolds are frequently subjected to these studies to assess their potential as inhibitors of enzymes like kinases, carbonic anhydrase, and cholinesterases. bartin.edu.trnih.gov For instance, docking studies have been performed on cobalt(II) complexes with related pyridine ligands to predict their anti-tumor and anti-inflammatory activity. researchgate.netdergipark.org.tr
ADME/Tox Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. auctoresonline.org Designing derivatives of scaffolds like this compound and evaluating them computationally allows for the early-stage selection of candidates with more favorable drug-like properties, optimizing the drug discovery process. auctoresonline.org
Emerging Frontiers in Chemical Biology
Chemical biology seeks to understand and manipulate biological systems using chemical tools. This compound and its derivatives are finding use in this interdisciplinary field.
Synthesis of Natural Product Analogues: The compound serves as a building block in the synthesis of analogues of complex marine alkaloids. rsc.orgacs.org These synthetic efforts aim to create molecules with improved biological activity and to understand the structure-activity relationships (SAR) of the natural products, which have shown promise as anti-tumor, anti-malarial, and anti-fungal agents. rsc.org
Development of Chemical Probes: The functional handles on this compound allow for its incorporation into larger molecules designed as chemical probes. For example, styryl dyes containing pyridine rings are developed as fluorescent probes for visualizing RNA in living cells. acs.org The pyridine moiety can be crucial for the photophysical properties and selective binding of these probes. acs.org This highlights the potential for this compound to be used in the creation of new tools for studying biological processes in real-time.
Q & A
Q. What are the recommended methods for synthesizing 4-Pyridinepropanol in laboratory settings?
- Methodological Answer : Synthesis of this compound (CAS 2629-72-3) typically involves nucleophilic substitution or reduction reactions. For example, the compound may be synthesized via catalytic hydrogenation of 4-pyridinepropionaldehyde derivatives. Key parameters include reaction temperature (optimized near 25–40°C, aligning with its melting point range of 35–39°C ), solvent selection (partially miscible in water, suggesting polar aprotic solvents like DMF), and purification via column chromatography. Structural confirmation should follow using NMR and mass spectrometry, referencing the SMILES string (C1=CN=CC=C1CCCO) to validate the pyridine-propanol backbone .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity Assessment : Use HPLC with a C18 column and UV detection at 254 nm, leveraging its aromatic pyridine moiety for absorbance. Compare retention times against commercial standards.
- Structural Confirmation : Employ H/C NMR to identify peaks corresponding to the pyridine ring (δ 8.5–7.5 ppm) and propanol chain (δ 3.6–1.5 ppm). Mass spectrometry (ESI+) should show a molecular ion at m/z 138.1 (CHNO) .
- Physical Properties : Verify melting point (35–39°C) and refractive index (n ≈ 1.53) to ensure consistency with literature values .
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Store at 4°C in airtight, amber-glass containers to prevent degradation from light and moisture.
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products like pyridine derivatives.
- Handling : Use inert atmospheres (N) during reactions to minimize oxidation of the propanol group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., pKa discrepancies) for this compound?
- Methodological Answer :
- Data Harmonization : Perform meta-analysis using tools like Cochran’s Q test to quantify heterogeneity across studies. Calculate I² statistics to determine if variability arises from true differences (e.g., solvent effects) or measurement error .
- Experimental Replication : Re-measure pKa under standardized conditions (25°C, ionic strength 0.1 M). Use potentiometric titration with a glass electrode calibrated against buffer solutions. Compare results with the literature value of 5.84 .
Q. What experimental frameworks are suitable for studying this compound’s role in apoptosis or tumor suppression pathways?
- Methodological Answer :
- In Vitro Models : Use cancer cell lines (e.g., HeLa or MCF-7) treated with this compound. Apply the PICO framework:
- Population : Cancer cells.
- Intervention : Dose-dependent exposure (0.1–10 µM).
- Comparison : Untreated controls + positive controls (e.g., cisplatin).
- Outcome : Apoptosis markers (caspase-3 activation, Annexin V staining) .
- Data Interpretation : Address confounding variables (e.g., solvent toxicity) via dose-response curves and statistical models (ANOVA with post-hoc tests).
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives for structure-activity studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design evaluating:
- Temperature (30°C vs. 50°C).
- Catalyst (Pd/C vs. Raney Ni).
- Solvent (Ethanol vs. THF).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. Validate predictions with triplicate runs .
Methodological Considerations
- Research Design : Align hypotheses with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant). For instance, ensure apoptosis studies address gaps in pyridine-derivative mechanisms .
- Data Reporting : Follow PRISMA guidelines for systematic reviews of this compound’s bioactivity, including flow diagrams for study selection and risk-of-bias assessments .
- Ethical Compliance : For in vivo studies, document protocols for animal welfare and obtain institutional review board (IRB) approval, as outlined in human/animal research guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
